N-(2-ethyl-6-methylphenyl)-4-isopropoxybenzamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-4-isopropoxybenzamide, commonly known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat various inflammatory conditions such as arthritis, acute pain, and chronic musculoskeletal pain. It has been shown to be effective in reducing pain and inflammation, and is widely prescribed by doctors around the world.
Mechanism of Action
Etoricoxib works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, Etoricoxib reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
Etoricoxib has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to reduce the activation of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
Etoricoxib has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied for its anti-inflammatory and analgesic properties. However, it also has some limitations, such as its potential for side effects and its relatively high cost compared to other N-(2-ethyl-6-methylphenyl)-4-isopropoxybenzamides.
Future Directions
There are several future directions for research on Etoricoxib. One area of research is the development of new formulations of the drug that can be used to treat other inflammatory conditions. Another area of research is the development of new drugs that target other enzymes involved in the inflammatory response, such as lipoxygenase and phospholipase A2. Finally, there is a need for further research on the potential side effects of Etoricoxib, particularly in long-term use.
Synthesis Methods
The synthesis of Etoricoxib involves the reaction of 2-ethyl-6-methylphenol with p-anisoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with isopropyl alcohol to obtain the final product, Etoricoxib. This process is relatively simple and efficient, and has been widely used in the pharmaceutical industry.
Scientific Research Applications
Etoricoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in patients with osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. In addition, it has been used in the treatment of acute pain, such as postoperative pain and menstrual pain.
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-5-15-8-6-7-14(4)18(15)20-19(21)16-9-11-17(12-10-16)22-13(2)3/h6-13H,5H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLDESABUAROKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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